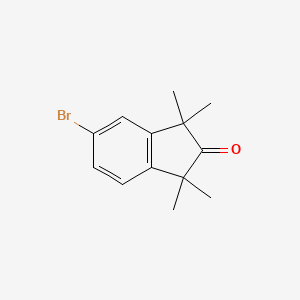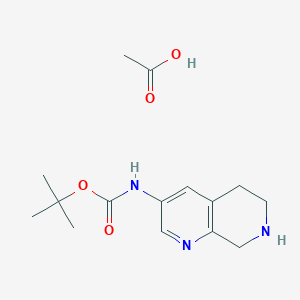
5-Bromo-1,1,3,3-tetramethyl-2-indanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1,1,3,3-tetramethyl-2-indanone is an organic compound belonging to the indanone family. Indanones are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and synthetic chemistry . The compound’s structure features a bromine atom attached to the indanone core, which is further substituted with four methyl groups, making it a unique and interesting molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,1,3,3-tetramethyl-2-indanone typically involves the bromination of 1,1,3,3-tetramethyl-2-indanone. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-1,1,3,3-tetramethyl-2-indanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
5-Bromo-1,1,3,3-tetramethyl-2-indanone has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Bromo-1,1,3,3-tetramethyl-2-indanone involves its interaction with specific molecular targets and pathways. For example, its bromine atom can participate in halogen bonding with biological macromolecules, influencing their structure and function. Additionally, the compound’s carbonyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with target proteins or enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,3,3-Tetramethyl-2-indanone: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
5-Chloro-1,1,3,3-tetramethyl-2-indanone: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and biological activity.
5-Fluoro-1,1,3,3-tetramethyl-2-indanone: Contains a fluorine atom, which can significantly alter its chemical and biological properties compared to the bromine derivative.
Uniqueness
5-Bromo-1,1,3,3-tetramethyl-2-indanone is unique due to the presence of the bromine atom, which enhances its reactivity and potential for forming halogen bonds. This makes it a valuable compound for various chemical and biological applications .
Eigenschaften
Molekularformel |
C13H15BrO |
|---|---|
Molekulargewicht |
267.16 g/mol |
IUPAC-Name |
5-bromo-1,1,3,3-tetramethylinden-2-one |
InChI |
InChI=1S/C13H15BrO/c1-12(2)9-6-5-8(14)7-10(9)13(3,4)11(12)15/h5-7H,1-4H3 |
InChI-Schlüssel |
ZSRPRVAVCOTICX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C=C(C=C2)Br)C(C1=O)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-(4-Tert-butoxycarbonylpiperazine-1-carbonyl)-3,5-dimethoxy-phenyl]boronic acid](/img/structure/B13929494.png)








![Tert-butyl (2-{4-[(2-aminopyrimidin-4-yl)amino]phenyl}ethyl)carbamate](/img/structure/B13929570.png)
![2-methyl-2-[(phenylmethyl)thio]Propanoyl chloride](/img/structure/B13929576.png)

